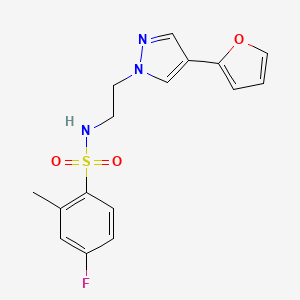

4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity for certain biological targets, such as cyclooxygenase-2 (COX-2) enzymes, which are implicated in inflammatory processes and pain .

Synthesis Analysis

The synthesis of fluorinated pyrazoles, which are key building blocks for compounds like 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide, can be achieved through direct fluorination of pyrazoles using N-fluorobenzenesulfonimide (NFSI) . This method provides a facile approach to introduce fluorine atoms into the pyrazole ring, which is a crucial step in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including those with fluorine substitutions, can be analyzed through crystallography. Investigations into the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have revealed two-dimensional architectures and provided insights into intermolecular interactions and hydrogen bonding patterns . These structural analyses are essential for understanding the molecular basis of the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzenesulfonamides can be influenced by the presence of the fluorine atom. For instance, the ortho-fluorination of aromatic compounds, such as 2-arylbenzothiazoles, can be catalyzed by Pd(PPh3)4 using NFSI as the electrophilic fluoride source . This type of chemical reaction is important for the synthesis of various fluorinated pharmaceutical and agrochemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are significantly affected by the substituents on the aromatic ring. For example, the introduction of fluorine and other substituents can influence the solubility, stability, and overall reactivity of these compounds. The bioactivity studies on new benzenesulfonamide derivatives have shown that certain substitutions can lead to compounds with cytotoxic activities and the ability to inhibit carbonic anhydrase enzymes, which are relevant for anti-tumor activity studies .

Aplicaciones Científicas De Investigación

Fluorinated Pyrazole Derivatives Synthesis

A study by Zhang, Zhao, and Cao (2014) discusses a one-pot tandem procedure involving rhodium-catalyzed C-H insertion followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI), resulting in the synthesis of 4-fluoro-pyrazole derivatives. This method offers a novel approach to constructing fluorinated molecules, potentially including the compound , due to the versatility of pyrazole derivatives in various chemical transformations (Zhang, Zhao, & Cao, 2014).

Fluorination and Antitumor Activity

The fluorination of pyrazole derivatives, such as the one described, can significantly impact their biological activity. For example, Hammam et al. (2005) explored the synthesis of fluorinated benzo[b]pyran derivatives, demonstrating that the introduction of a fluorine atom can enhance anticancer activity. Although the study does not directly mention the specific compound, it highlights the importance of fluorine in medicinal chemistry, suggesting potential applications in designing anticancer agents (Hammam et al., 2005).

Fluorinated Ligands for Sensing and Binding

Pedrini et al. (2020) synthesized and characterized new fluorinated bis(pyrazoles), which were evaluated for their crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. The study provides insights into how the fluorination of pyrazole derivatives, like the compound , could be utilized in developing materials with unique optical and physical properties, potentially for sensing applications or as ligands in complex formation (Pedrini et al., 2020).

Propiedades

IUPAC Name |

4-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-12-9-14(17)4-5-16(12)24(21,22)19-6-7-20-11-13(10-18-20)15-3-2-8-23-15/h2-5,8-11,19H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMZVGKVVZAUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)